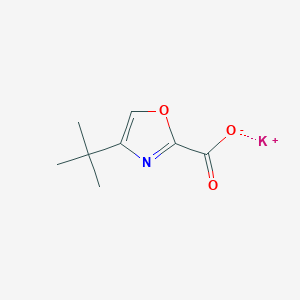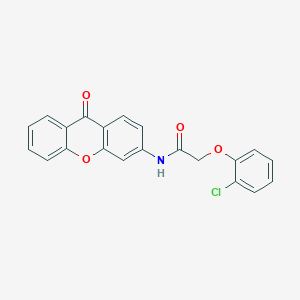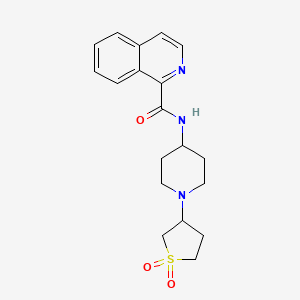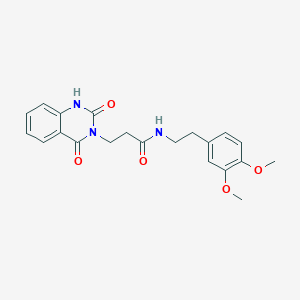
1-Methylazepane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylazepane-2,5-dione is a chemical compound . It is a powder form and has a molecular weight of 141.17 .
Synthesis Analysis
The synthesis of similar compounds like 1,4-benzodiazepine-2,5-diones and quinazolinones has been reported . They were synthesized via a novel, simple, and convenient methodology using H2PtCl6 as the catalyst . The substitution at the C-3 position was varied using pre-defined amino acids as precursors .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO2/c1-8-5-6(9)3-2-4-7(8)10/h2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder form and has a molecular weight of 141.17 .Wissenschaftliche Forschungsanwendungen
Material Science Applications
1-Methylazepane-2,5-dione derivatives have been explored for their optical properties and potential use in electronics and imaging technologies. For instance, diketopyrrolopyrroles, closely related to this compound, have been highlighted for their applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their straightforward synthesis combined with stability and near-unity fluorescence quantum yield makes them particularly attractive for future applications in real-world technologies (Grzybowski & Gryko, 2015).
Pharmaceutical and Biomedical Research
In pharmaceutical research, this compound derivatives have been studied for their therapeutic potentials. The chemical structure of such compounds allows for the exploration of novel drugs targeting central and peripheral nervous systems. Specifically, benz[b]azepine-2,5-diones have been reviewed for their antagonist activities at the glycine site of the NMDA receptor, demonstrating potential for treating CNS disorders, including cerebral ischemia, epilepsy, head injury, and schizophrenia (Kulagowski & Leeson, 1995).
Environmental and Recycling Studies
The environmental impact and recycling potential of polymers related to this compound have been subjects of significant research. Studies focusing on the chemical recycling of poly(ethylene terephthalate) (PET), for example, explore methods for recovering pure monomers like terephthalic acid, which can be repolymerized. This not only contributes to solving the solid-waste problem but also conserves raw petrochemical products and energy, showcasing the environmental benefits of such research (Karayannidis & Achilias, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methylazepane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-5-4-6(9)2-3-7(8)10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVLDEAVKGKAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2881093.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2881096.png)

![8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2881098.png)





![Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2881110.png)
![Ethyl 4-[[2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2881111.png)
![1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2881115.png)
![2-Chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone](/img/structure/B2881116.png)